molecular formula C19H25N3OS B2852080 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide CAS No. 2094273-56-8

2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide

Cat. No. B2852080
CAS RN: 2094273-56-8
M. Wt: 343.49
InChI Key: RLFFNBPCNCUKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide, also known as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BTCA is a synthetic compound that belongs to the class of pyrrolidinyl amides, which have been shown to exhibit various biological activities.

Mechanism of Action

The precise mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to inhibit the phosphorylation of various proteins, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have anti-tumor effects. Additionally, 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one of the limitations of using 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide in lab experiments is that its precise mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide. One area of research could be to investigate the compound's potential as an anti-cancer agent in more detail, including its effects on different types of cancer cells and its potential use in combination with other therapeutic agents. Additionally, future research could focus on elucidating the precise mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide, which may help to identify new targets for therapeutic intervention. Finally, future research could investigate the potential use of 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide in the treatment of other diseases, such as pain and inflammation.

Synthesis Methods

2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process begins with the reaction of 3-benzylpyrrolidine with acetic anhydride to form 2-(1-benzylpyrrolidin-3-yl)acetic acid. The resulting product is then reacted with thionyl chloride and potassium cyanide to form 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide, which is the final product.

Scientific Research Applications

2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. The compound has been used in various biomedical research studies to investigate its potential as a therapeutic agent for the treatment of various diseases. For example, 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. Additionally, 2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects, which may make it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)-N-(4-cyanothian-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c20-15-19(7-10-24-11-8-19)21-18(23)12-17-6-9-22(14-17)13-16-4-2-1-3-5-16/h1-5,17H,6-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFFNBPCNCUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)NC2(CCSCC2)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.